(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone
Description
(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a thiophene ring substituted with a chlorine atom, a piperazine ring, and an oxazole ring
Properties
IUPAC Name |
(3-chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-10-8-11(20-16-10)9-17-3-5-18(6-4-17)14(19)13-12(15)2-7-21-13/h2,7-8H,3-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCQYJJYAHBSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C(=O)C3=C(C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the thiophene ring.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the oxazole ring or the piperazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction Products: Reduced forms of the oxazole or piperazine rings.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperazine and oxazole rings suggests it may interact with biological targets such as receptors or enzymes, making it a candidate for drug development. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its reactivity and structural diversity make it a valuable component in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of (3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone likely involves interactions with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-chlorothiophene and 3-bromothiophene share the thiophene ring but differ in their substituents.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylphenyl)piperazine have similar piperazine rings but different substituents.
Oxazole Derivatives: Compounds like 2-methyl-4,5-dihydro-1,3-oxazole and 5-phenyl-1,2-oxazole share the oxazole ring but differ in their substituents.
Uniqueness
The uniqueness of (3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone lies in its combination of three distinct heterocyclic rings, each contributing to its chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
